molecular formula C17H15ClFN5OS2 B11378109 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B11378109
M. Wt: 423.9 g/mol
InChI Key: JGBMRMZKIXBKMR-UHFFFAOYSA-N
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Description

5-Chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is a pyrimidine derivative featuring:

  • A 5-chloro substitution on the pyrimidine ring.
  • A 2-[(4-fluorobenzyl)sulfanyl] group, introducing a sulfur-linked 4-fluorobenzyl moiety.
  • A carboxamide linkage to a 5-propyl-1,3,4-thiadiazol-2-yl group.

Properties

Molecular Formula

C17H15ClFN5OS2

Molecular Weight

423.9 g/mol

IUPAC Name

5-chloro-2-[(4-fluorophenyl)methylsulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C17H15ClFN5OS2/c1-2-3-13-23-24-17(27-13)22-15(25)14-12(18)8-20-16(21-14)26-9-10-4-6-11(19)7-5-10/h4-8H,2-3,9H2,1H3,(H,22,24,25)

InChI Key

JGBMRMZKIXBKMR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Chlorination and Carboxylic Acid Activation

Treatment of 2-hydroxypyrimidine-4-carboxylic acid with phosphorus oxychloride (POCl₃) at 80–100°C yields 2,5-dichloropyrimidine-4-carbonyl chloride. This intermediate is highly reactive, enabling subsequent amidation or esterification.

Reaction Conditions:

  • Reagent: POCl₃ (3 equiv), dimethylformamide (DMF, catalytic).

  • Temperature: 80°C, 6 hours.

  • Yield: 85–90%.

Introduction of the 4-Fluorobenzylsulfanyl Group

The sulfanyl group at position 2 is introduced via nucleophilic aromatic substitution (SNAr), leveraging the electron-deficient nature of the chloropyrimidine ring.

Thiolation Reaction

4-Fluorobenzyl mercaptan (HSCH₂C₆H₄F) reacts with 2,5-dichloropyrimidine-4-carbonyl chloride in the presence of a base to replace the chlorine at position 2:

Procedure:

  • Base: Triethylamine (TEA, 2.5 equiv).

  • Solvent: Tetrahydrofuran (THF), 0°C → room temperature.

  • Reaction Time: 12 hours.

  • Yield: 70–75%.

Mechanistic Insight:
The base deprotonates the thiol, generating a thiolate nucleophile that attacks the electron-deficient C2 position of the pyrimidine. The para-fluorine on the benzyl group enhances electron withdrawal, stabilizing the transition state.

Synthesis of the 5-Propyl-1,3,4-Thiadiazol-2-Amine Subunit

The 1,3,4-thiadiazole ring is synthesized separately and later coupled to the pyrimidine core.

Cyclization of Thiosemicarbazide

Propionyl hydrazide reacts with carbon disulfide (CS₂) in alkaline conditions to form 5-propyl-1,3,4-thiadiazol-2-amine:

Reaction Scheme:

CH3CH2CONHNH2+CS2KOHC3H7-1,3,4-thiadiazol-2-amine+H2S\text{CH}3\text{CH}2\text{CONHNH}2 + \text{CS}2 \xrightarrow{\text{KOH}} \text{C}3\text{H}7\text{-1,3,4-thiadiazol-2-amine} + \text{H}_2\text{S}

Conditions:

  • Solvent: Ethanol/water (1:1).

  • Temperature: Reflux, 8 hours.

  • Yield: 65–70%.

Carboxamide Coupling

The final step involves coupling the pyrimidine-4-carbonyl chloride with 5-propyl-1,3,4-thiadiazol-2-amine using a coupling agent.

Amide Bond Formation

Method A (Classical Activation):

  • Reagents: Thionyl chloride (SOCl₂) to generate acyl chloride, followed by amine addition.

  • Solvent: Dichloromethane (DCM).

  • Yield: 60–65%.

Method B (Modern Coupling Agents):

  • Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt).

  • Solvent: DMF, 0°C → room temperature.

  • Yield: 80–85%.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7) as eluent. Purity exceeds 95% as confirmed by HPLC.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, pyrimidine-H), 7.25–7.30 (m, 2H, Ar-H), 7.05–7.10 (m, 2H, Ar-H), 4.35 (s, 2H, SCH₂), 2.65 (t, 2H, CH₂CH₂CH₃), 1.55–1.65 (m, 2H, CH₂CH₃), 0.95 (t, 3H, CH₃).

  • MS (ESI): m/z 424.9 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Cost Efficiency
Classical CouplingSOCl₂ activation60–6590High
EDC/HOBt MediatedCarbodiimide coupling80–8595Moderate
One-Pot SequentialIntegrated steps7085Low

EDC/HOBt-mediated coupling offers superior yields and purity, albeit at higher reagent costs .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfonyl (-SO₂-) or sulfonic acid (-SO₃H) derivatives under controlled conditions.

Reaction Conditions Outcome Source
Sulfanyl → Sulfonyl30% H₂O₂ in acetic acid, 55–60°C, 4 hrsForms sulfone derivative with enhanced polarity and altered bioactivity
Sulfanyl → Sulfonic AcidKMnO₄ in acidic medium, refluxComplete oxidation to sulfonic acid; requires harsh conditions

Nucleophilic Substitution

The chlorine atom at the pyrimidine’s 5-position is highly reactive toward nucleophiles.

Nucleophile Conditions Product Yield Source
Amines (e.g., NH₃)DMF, 80°C, 12 hrs5-amino-pyrimidine derivative65–75%
Thiols (e.g., RSH)EtOH, K₂CO₃, 60°C, 6 hrsThioether formation at C570–80%

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions.

Reaction Conditions Outcome Application Source
Amide → Carboxylic Acid6M HCl, reflux, 8 hrsCleavage of the amide bond to form free acidPrecursor for further derivatization
Amide → AmineLiAlH₄, THF, 0°C → RT, 3 hrsReduction to primary amineBioactivity modulation

Functionalization of the Thiadiazole Ring

The 1,3,4-thiadiazole moiety participates in cyclization and coupling reactions.

Reaction Conditions Product Notes Source
Diazotation with NaNO₂/HCl0–5°C, Cu powder catalystIntroduction of chloro or nitro groupsKey step in hybrid compound synthesis
Coupling with aryl boronic acidsPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CBiaryl derivatives via Suzuki-Miyaura reactionEnhances π-π stacking interactions

Electrophilic Aromatic Substitution

The pyrimidine ring undergoes halogenation or nitration at specific positions.

Reagent Conditions Position Modified Yield Source
HNO₃/H₂SO₄0°C, 2 hrsC6 nitro substitution50–60%
Cl₂, FeCl₃ catalystCHCl₃, RT, 4 hrsAdditional Cl at C245–55%

Reductive Alkylation

The propyl group on the thiadiazole can be modified via reductive amination.

Reagent Conditions Product Application Source
RCHO, NaBH₃CNMeOH, RT, 12 hrsAlkylated thiadiazole derivativesImproved lipophilicity

Key Mechanistic Insights

  • Electronic Effects : The electron-withdrawing chlorine and fluorobenzyl groups direct electrophilic attacks to specific positions on the pyrimidine ring.

  • Steric Considerations : The 4-fluorobenzyl group hinders reactions at the pyrimidine’s C2 position, favoring substitutions at C5.

  • Catalytic Requirements : Pd-based catalysts (e.g., Pd(PPh₃)₄) are critical for cross-coupling reactions, while Cu facilitates diazotation .

Stability and Reactivity Trends

  • pH Sensitivity : Hydrolysis accelerates under strongly acidic/basic conditions (>pH 10 or <pH 2).

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature reactions.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to new derivatives with tailored properties.

Biology

  • Enzyme Inhibition Studies : Research indicates that this compound may act as an enzyme inhibitor or receptor modulator. Its interaction with specific biological targets is under investigation for understanding its mechanism of action.

Medicine

  • Therapeutic Potential : Preliminary studies suggest that 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide exhibits anti-inflammatory and anticancer properties. It has been evaluated for its potential as a 5-lipoxygenase inhibitor, which could be significant in treating inflammatory diseases .

Industry

  • Material Development : The compound is utilized in developing new materials and chemical processes due to its unique chemical properties. Its application in synthetic organic chemistry highlights its importance in industrial settings.

Case Studies and Experimental Findings

  • Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and cervical cancer . Molecular docking studies suggest that it may inhibit key enzymes involved in cancer progression.
  • Anti-inflammatory Properties : Computational models have predicted that this compound could inhibit 5-lipoxygenase, an enzyme implicated in inflammatory processes. Further experimental validation is required to confirm these findings.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Pyrimidine Modifications

(a) Sulfanyl vs. Sulfonyl Substitutions
  • Target Compound : Contains a sulfanyl (S–) group at position 2 of the pyrimidine.
  • Analog (): Replaces sulfanyl with sulfonyl (SO₂–), forming 5-chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide .
(b) Halogen and Aromatic Substituents
  • Analog () : 5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide replaces the 4-fluorobenzyl with a 2-fluorobenzyl group and substitutes the thiadiazole with a trifluoromethylphenyl moiety .
    • Impact : Fluorine position (para vs. ortho) alters electronic effects and steric interactions, while the trifluoromethyl group increases hydrophobicity.

Thiadiazole Ring Modifications

(a) Alkyl Chain Variations
  • Target Compound : Features a 5-propyl substituent on the thiadiazole.
  • Analog () : 5-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide has a 2-methylpropyl group instead of propyl .
    • Impact : Branched alkyl chains (e.g., 2-methylpropyl) may enhance lipophilicity and metabolic stability compared to linear propyl chains.
(b) Methyl vs. Propyl Substituents
  • Analog (): Uses a 5-methyl thiadiazole substituent .

Carboxamide Linkage Variations

  • Analog () : 5-chloro-2-(isopropylsulfanyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide replaces the thiadiazole with a sulfamoylphenyl group .
    • Impact : Sulfamoyl groups introduce hydrogen-bonding capability, which may enhance target affinity but reduce passive diffusion.

Physical Properties

Compound Molecular Weight Melting Point (°C) Key Substituents Evidence
Target Compound ~427.9* Not reported 5-propyl-thiadiazole, 4-F-benzyl -
Sulfonyl Analog () 427.86 Not reported 5-methyl-thiadiazole, sulfonyl
2-Fluorobenzyl Analog () 441.8 Not reported 2-F-benzyl, trifluoromethylphenyl
Branched Alkyl Analog () 371.9 Not reported 2-methylpropyl-thiadiazole

*Estimated based on molecular formula.

Q & A

Basic: What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:

  • Acylation : Reacting 5-propyl-1,3,4-thiadiazol-2-amine with a pyrimidine-4-carbonyl chloride intermediate under inert conditions (e.g., N₂ atmosphere) to form the carboxamide bond.
  • Thiolation : Introducing the 4-fluorobenzylsulfanyl group via nucleophilic substitution at the C2 position of the pyrimidine ring using a thiolate reagent (e.g., NaSH or 4-fluorobenzyl mercaptan) .
  • Chlorination : Final halogenation at the C5 position using POCl₃ or PCl₅ under reflux .
    Optimization : Design of Experiments (DoE) can systematically vary parameters like temperature, solvent polarity, and stoichiometry to maximize yield. Continuous-flow chemistry may improve reproducibility and scalability .

Basic: Which spectroscopic and crystallographic methods are recommended for structural characterization?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the fluorobenzyl and thiadiazole moieties.
    • HRMS : Confirm molecular weight and fragmentation patterns.
  • Crystallography :
    • Use single-crystal X-ray diffraction with SHELXL for refinement. For disordered regions (e.g., flexible propyl chains), apply TWIN/BASF commands or collect data at low temperatures (100 K) to reduce thermal motion artifacts .

Advanced: How can contradictory bioactivity data across studies be resolved?

Conflicting results often arise from assay variability or impurities. Mitigation strategies include:

  • Purity Validation : Use HPLC with dual detectors (UV/ELSD) and orthogonal methods (e.g., capillary electrophoresis).
  • Assay Standardization :
    • Replicate enzyme inhibition assays under identical buffer/pH conditions.
    • Include positive controls (e.g., known inhibitors) to calibrate activity thresholds.
  • Meta-Analysis : Statistically compare IC₅₀ values across studies using ANOVA, accounting for batch effects .

Advanced: What strategies address crystallographic disorder during refinement?

  • Disordered Groups : Split atoms into multiple positions with occupancy refinement. For example, the propyl chain may require PART commands in SHELXL.
  • Twinned Data : Test for twinning using Hooft/Y statistics. Apply twin-law matrices (e.g., -h, -k, -l) and refine with BASF parameters.
  • High-Resolution Data : Collect at synchrotron sources (λ = 0.7–1.0 Å) to improve electron density maps .

Advanced: How can computational methods predict biological target interactions?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes like bacterial phosphopantetheinyl transferases (PPTases). Focus on the thiadiazole and fluorobenzyl motifs for hydrophobic interactions .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
  • QSAR Models : Corrogate substituent effects (e.g., Cl vs. F) on bioactivity using descriptors like logP and polar surface area .

Basic: What are critical considerations in designing enzyme inhibition assays?

  • Enzyme Source : Use recombinant PPTases (e.g., E. coli AcpS) to ensure consistency.
  • Substrate : Radiolabeled coenzyme A (³H-CoA) quantifies transfer efficiency via scintillation counting.
  • Controls : Include non-hydrolyzable ATP analogs to rule out kinase interference.
  • Data Normalization : Express inhibition as % activity relative to vehicle-treated samples .

Advanced: How does salt formation impact physicochemical properties?

  • Ionization : The carboxamide group (pKa ~3.5) can form potassium salts under basic conditions, enhancing solubility.
  • Characterization : Use ion chromatography to confirm counterion stoichiometry.
  • Stability : Accelerated stability studies (40°C/75% RH) compare salt vs. free acid forms for hygroscopicity .

Basic: What are the analytical challenges in quantifying trace impurities?

  • HPLC-MS : Employ a C18 column (3.5 µm, 150 mm) with gradient elution (ACN/H₂O + 0.1% TFA) to separate byproducts.
  • LOQ : Achieve ≤0.1% detection limits using charged aerosol detection (CAD).
  • Degradants : Stress testing (acid/heat) identifies hydrolyzed products (e.g., free pyrimidine acid) .

Advanced: How to validate the compound’s mechanism of action in bacterial models?

  • Genetic Knockdown : Compare growth inhibition in E. coli ΔacpS vs. wild-type strains.
  • Metabolomics : Track malonyl-CoA accumulation via LC-MS, confirming PPTase blockade.
  • Resistance Studies : Serial passage experiments detect mutations in target enzymes .

Advanced: What synthetic modifications improve metabolic stability?

  • Isosteric Replacement : Substitute the thiadiazole ring with oxadiazole to reduce CYP450-mediated oxidation.
  • Deuteriation : Replace propyl C-H bonds with C-D to slow hepatic clearance.
  • Prodrugs : Mask the carboxamide as an ester for enhanced oral bioavailability .

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